

OICR-9429: A Technical Guide to its Role in Histone H3K4 Trimethylation

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Compound of Interest

Compound Name: OICR11029

Cat. No.: B15603061

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Abstract

OICR-9429 is a potent and selective small-molecule inhibitor that targets the interaction between WD repeat-containing protein 5 (WDR5) and members of the Mixed Lineage Leukemia (MLL) family of histone methyltransferases.^[1] This interaction is crucial for the catalytic activity of the MLL complex, which is a primary driver of histone H3 lysine 4 trimethylation (H3K4me3), an epigenetic mark fundamentally linked to active gene transcription.^{[1][2]} Dysregulation of the WDR5-MLL axis and the subsequent aberrant H3K4me3 patterns are implicated in various malignancies, making OICR-9429 a valuable tool for research and a promising lead for therapeutic development. This guide provides an in-depth overview of OICR-9429's mechanism of action, its impact on H3K4 trimethylation, and detailed experimental protocols for its characterization.

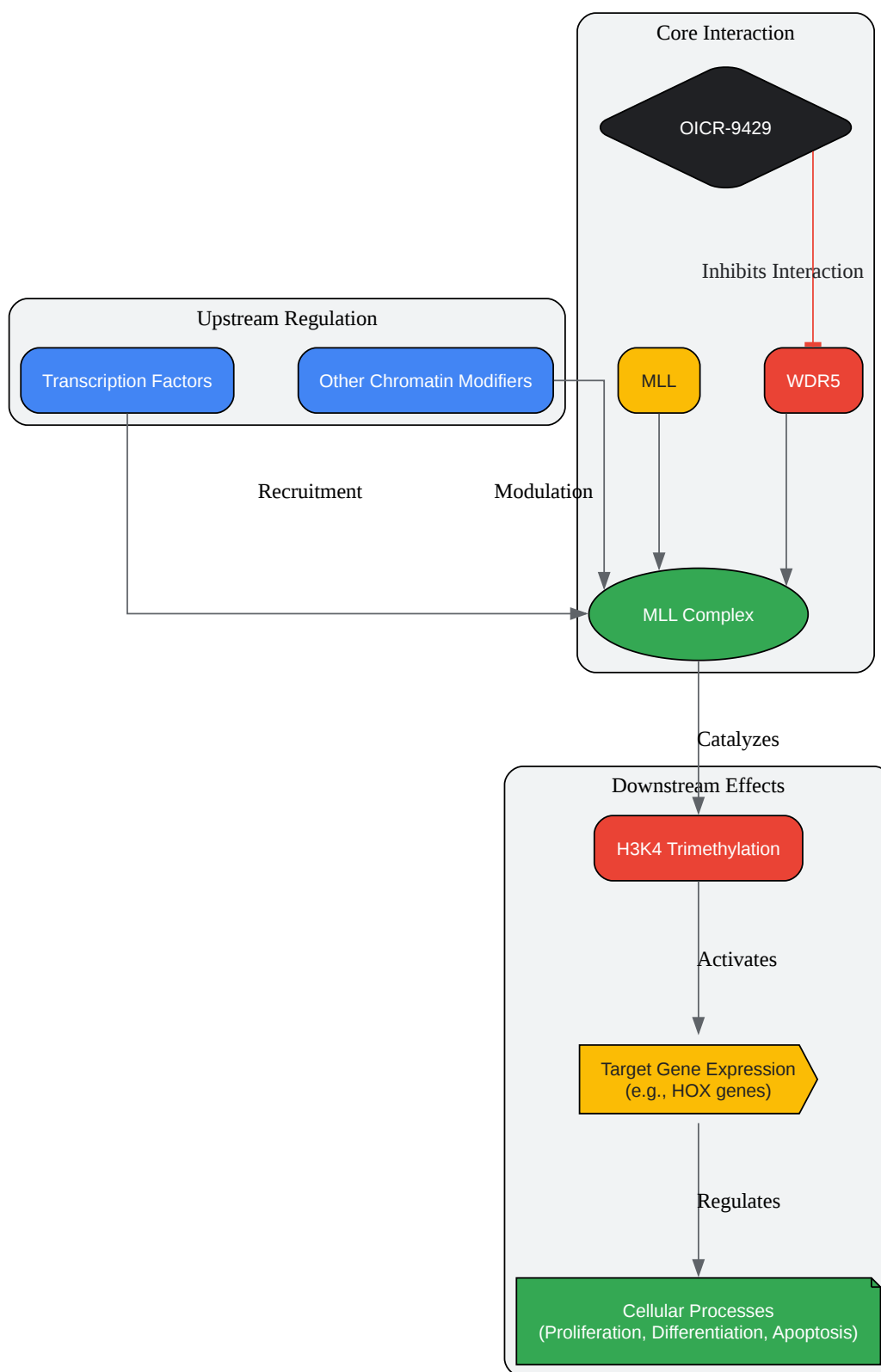
Mechanism of Action: Disrupting the WDR5-MLL Interaction

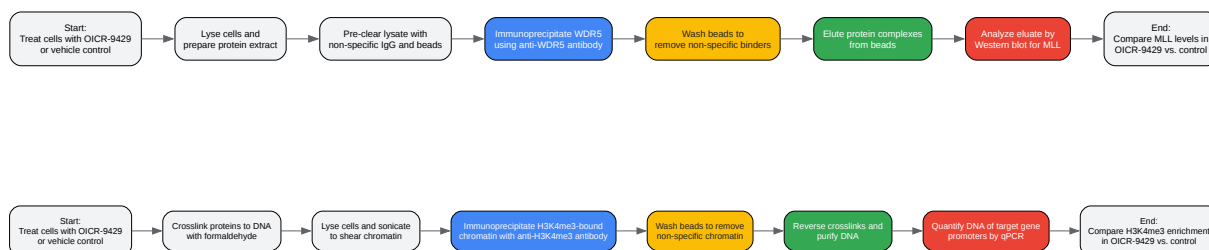
OICR-9429 functions by competitively binding to the "WIN" (WDR5-interacting) site on the WDR5 protein.^[1] This pocket is the natural binding site for a conserved arginine-containing motif present in MLL proteins. By occupying this site, OICR-9429 effectively prevents the association of MLL with WDR5, leading to the destabilization and inactivation of the MLL

histone methyltransferase complex.[1][3] The consequence of this disruption is a significant reduction in the levels of H3K4me3 at the promoter regions of MLL target genes.[4]

Signaling Pathway

The WDR5-MLL complex is a key component of the cellular machinery that regulates gene expression. Its activity is influenced by various upstream signals and has a broad range of downstream transcriptional targets.





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